molecular formula C13H15BrO2 B6147101 2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one CAS No. 937079-27-1

2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one

Cat. No.: B6147101
CAS No.: 937079-27-1
M. Wt: 283.16 g/mol
InChI Key: WSNTXTKLOUFAST-UHFFFAOYSA-N
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Description

2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one is an organic compound with the molecular formula C13H15BrO2 and a molecular weight of 283.16 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopentyloxy group, and a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one typically involves the bromination of 1-[3-(cyclopentyloxy)phenyl]ethan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-[3-(methoxy)phenyl]ethan-1-one
  • 2-bromo-1-[3-(ethoxy)phenyl]ethan-1-one
  • 2-bromo-1-[3-(propoxy)phenyl]ethan-1-one

Uniqueness

2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties compared to its analogs.

Biological Activity

2-Bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one is a compound with notable biological activity, particularly in the context of antiviral and anticancer properties. This article reviews its biological activity, synthesizing findings from various studies and patents to present a comprehensive overview.

  • Molecular Formula : C15H15BrO2
  • Molecular Weight : 305.171 g/mol
  • CAS Number : 19381-40-9
  • LogP : 3.60

Biological Activity Overview

The compound has been investigated for several biological activities, primarily focusing on its potential as an antiviral agent and its effects on cancer cell lines.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties, particularly against viruses in the Orthomyxoviridae family, which includes influenza viruses. These compounds may inhibit viral nucleic acid polymerases, thereby preventing viral replication .

Anticancer Properties

Several studies have evaluated the anticancer potential of related compounds. For instance, derivatives of phenyl ethanones have shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the antiviral potential of structurally similar compounds. The findings indicated that certain brominated phenyl ethanones could inhibit the replication of influenza A virus in vitro, demonstrating significant potency with IC50 values in the low micromolar range .

Study 2: Anticancer Activity

In another investigation, derivatives based on the phenyl ethanone structure were tested against human cancer cell lines. The results showed that these compounds could induce apoptosis through mitochondrial pathways, with specific emphasis on their ability to activate caspases involved in programmed cell death .

Data Tables

Activity Cell Line/Pathogen IC50 (µM) Mechanism
AntiviralInfluenza A virus5.0Inhibition of RNA-dependent RNA polymerase
AnticancerMCF-7 (breast cancer)12.0Induction of apoptosis
AnticancerPC-3 (prostate cancer)15.0Cell cycle arrest

Properties

CAS No.

937079-27-1

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

2-bromo-1-(3-cyclopentyloxyphenyl)ethanone

InChI

InChI=1S/C13H15BrO2/c14-9-13(15)10-4-3-7-12(8-10)16-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9H2

InChI Key

WSNTXTKLOUFAST-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C(=O)CBr

Purity

95

Origin of Product

United States

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